2,3,6-Triaminopyridine dihydrochloride basic properties
2,3,6-Triaminopyridine dihydrochloride basic properties
An In-Depth Technical Guide to the Basic Properties of 2,3,6-Triaminopyridine Dihydrochloride
Introduction
2,3,6-Triaminopyridine is a highly functionalized heterocyclic amine belonging to the pyridine family. Its structure, featuring three amino groups on a pyridine core, makes it a compelling building block for the synthesis of complex molecules in medicinal chemistry, materials science, and coordination chemistry. The dihydrochloride salt form enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic and analytical applications.
This technical guide serves as a comprehensive resource on the fundamental properties of 2,3,6-triaminopyridine dihydrochloride. Given the limited specific literature for this exact salt, this document synthesizes data from the free base, established chemical principles, and methodologies for analogous compounds. It is designed to provide researchers with a robust foundational understanding, from physicochemical characteristics and plausible synthetic routes to detailed analytical protocols and essential safety practices. The causality behind experimental choices is explained to empower scientists to adapt and validate these methods for their specific research needs.
Section 1: Chemical Identity and Physicochemical Properties
The fundamental identity of a compound is the cornerstone of all subsequent research. 2,3,6-Triaminopyridine dihydrochloride is the salt formed by the protonation of two of the nitrogen atoms of the parent compound, pyridine-2,3,6-triamine, by hydrochloric acid. This protonation significantly influences its physical properties, most notably its solubility.
Caption: Chemical Structure of 2,3,6-Triaminopyridine Dihydrochloride.
The properties of the free base and the inferred properties of its dihydrochloride salt are summarized below.
| Property | Value (Free Base) | Value (Dihydrochloride Salt) | Source / Rationale |
| IUPAC Name | pyridine-2,3,6-triamine | pyridine-2,3,6-triamine dihydrochloride | [1] / Standard nomenclature for salts. |
| Synonyms | 2,3,6-Pyridinetriamine | 2,3,6-Pyridinetriamine hydrochloride | [1] |
| CAS Number | 4318-79-0 | Not explicitly found | [1] (CAS for the free base) |
| Molecular Formula | C₅H₈N₄ | C₅H₁₀Cl₂N₄ | [1] / Addition of two HCl molecules. |
| Molecular Weight | 124.14 g/mol | 197.06 g/mol | [1] / Calculated as (124.14 + 2 * 36.46). |
| Appearance | - | Off-white to light brown crystalline solid | Inferred; amine salts are typically crystalline solids and may darken upon exposure to air or light. |
| Solubility | - | Soluble in water; sparingly soluble in alcohols. | Inferred; protonation of basic nitrogen atoms drastically increases aqueous solubility. |
| XLogP3-AA | -0.5 | Not Applicable | [1] This value indicates the free base is hydrophilic. The salt form is expected to be even more so. |
| Hydrogen Bond Donors | 3 | 5 | [1] / The three -NH₂ groups. For the salt, two additional N-H⁺ bonds are formed. |
| Hydrogen Bond Acceptors | 4 | 2 | [1] / The four nitrogen atoms. In the salt, two nitrogens are protonated, reducing their acceptor capacity. |
Section 2: Plausible Synthesis and Chemical Reactivity
While specific literature detailing the synthesis of 2,3,6-triaminopyridine is scarce, a logical synthetic route can be proposed based on established methodologies for preparing other polyaminopyridines, such as 2,3,5,6-tetraaminopyridine.[2][3] A common and effective strategy involves the catalytic hydrogenation of a suitable nitro-substituted precursor.
Proposed Synthetic Workflow
The most viable approach begins with a commercially available di-substituted pyridine and proceeds through nitration followed by reduction.
Caption: Proposed synthetic workflow for 2,3,6-Triaminopyridine Dihydrochloride.
Causality Behind Experimental Choices:
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Step 1 (Nitration): The amino groups on 2,6-diaminopyridine are strongly activating and ortho-, para-directing. Nitration is expected to occur at the 3- or 5-position. Careful control of reaction conditions (temperature, nitrating agent concentration) is critical to favor mono-nitration and prevent the formation of dinitro byproducts.[3]
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Step 2 (Reduction): Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and highly efficient method for reducing aromatic nitro groups to amines.[2] This method is preferable to metal/acid reductions (e.g., Sn/HCl) as it simplifies product isolation. The reaction is typically run in a solvent like ethanol or methanol under a hydrogen atmosphere.
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Step 3 (Acidification): The isolated free base, which can be sensitive to air oxidation, is dissolved in a suitable solvent (e.g., isopropanol) and treated with two equivalents of hydrochloric acid. This protonates the most basic nitrogen centers, precipitating the more stable dihydrochloride salt, which can then be isolated by filtration.
Chemical Reactivity
The reactivity of the molecule is dominated by the nucleophilic character of the three amino groups and the pyridine nitrogen.
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Basicity: The free base has four basic nitrogen atoms. The dihydrochloride salt form indicates that two of these have been protonated. The remaining amino groups are significantly less basic due to the electron-withdrawing effect of the protonated pyridine ring.
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Nucleophilicity: The free amino groups can participate in standard amine reactions such as acylation, alkylation, and condensation reactions, making the molecule a versatile scaffold for building more complex structures.
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Coordination Chemistry: The multiple nitrogen atoms make 2,3,6-triaminopyridine a potential multidentate ligand for coordinating with metal ions, opening applications in catalysis and materials science.
Section 3: Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and stability of 2,3,6-triaminopyridine dihydrochloride. A multi-technique approach is recommended.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the compound and for monitoring reaction progress. A reverse-phase method is most suitable for this polar, water-soluble compound.
Caption: A typical workflow for purity analysis by reverse-phase HPLC.
Detailed Protocol: HPLC Purity Determination
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Rationale: This method is adapted from established protocols for analyzing related aminopyridines.[4][5] The C18 stationary phase provides hydrophobic retention, while a buffered aqueous mobile phase ensures pH control for consistent ionization and peak shape of the analyte. Acetonitrile is a common organic modifier to control elution strength.
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Instrumentation:
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HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
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Chromatographic Conditions:
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Column: C18, 4.6 x 150 mm, 5 µm particle size.
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Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 7.0.
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Mobile Phase B: Acetonitrile.
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Elution: Isocratic, 90% A / 10% B. Self-validation: The ratio can be adjusted to achieve a retention time of 3-10 minutes.
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Flow Rate: 1.0 mL/min.[4]
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Column Temperature: 35 °C.[4]
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Detection Wavelength: 280 nm. Rationale: Aromatic amines typically exhibit strong absorbance in this region.
-
Injection Volume: 5-10 µL.
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-
Procedure:
-
Prepare the mobile phase and thoroughly degas.
-
Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 0.5 mg/mL.
-
Equilibrate the HPLC system until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
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Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
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Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: In a solvent like D₂O or DMSO-d₆, the spectrum would be expected to show two distinct signals in the aromatic region (likely between 6.0-8.0 ppm), corresponding to the two non-equivalent protons on the pyridine ring. These signals would appear as doublets due to coupling with each other. Broad signals corresponding to the amine protons would also be present.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms in the pyridine ring, confirming the molecular backbone.
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-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine and ammonium groups (typically broad, in the 3200-3400 cm⁻¹ region), N-H bending (~1600 cm⁻¹), and C=C/C=N stretching vibrations characteristic of the aromatic pyridine ring (1400-1600 cm⁻¹).
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Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis would show a prominent ion corresponding to the free base [M+H]⁺ at m/z 125.1, confirming the molecular weight of the parent molecule.
Section 4: Biological and Toxicological Profile
The available information on the biological activity of 2,3,6-triaminopyridine is limited and dated.
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Metabolism and Toxicity: A 1967 study identified 2,3,6-triaminopyridine as a metabolite of the urinary analgesic drug Pyridium (phenazopyridine hydrochloride).[6] The study investigated its metabolism and acute toxicity in mice and rabbits, utilizing techniques like paper and thin-layer chromatography.[6]
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Genotoxicity Potential: While no specific data exists for this compound, aminopyridine derivatives are often scrutinized as potential genotoxic impurities in pharmaceutical manufacturing.[4] Therefore, any application in drug development would necessitate a thorough toxicological assessment according to modern standards.
Expert Insight: Given its status as a metabolite of a known drug, its biological profile is of significant interest. However, the nearly 60-year-old toxicological data is insufficient for current safety standards. Researchers must assume the compound is biologically active and potentially toxic until proven otherwise through contemporary assays.
Section 5: Handling, Storage, and Safety
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the compound. The following guidelines are based on best practices for handling similar aromatic amines and their hydrochloride salts.[7]
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. | To prevent eye and skin contact. Aromatic amines can be irritants and may be absorbed through the skin.[7] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust.[7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7] | To minimize respiratory exposure to fine particulates. The compound is expected to be an irritant to the respiratory tract, skin, and eyes. |
| Storage | Store in a tightly sealed container in a cool, dry, dark place. Keep away from incompatible materials such as strong oxidizing agents. | Amine salts can be hygroscopic. Protection from light and air is crucial to prevent degradation and oxidation, which is common for polyaminopyridines.[3] |
| First Aid | Eyes: Immediately rinse with plenty of water for at least 15 minutes.[7] Skin: Wash off with soap and plenty of water.[7] Ingestion/Inhalation: Move to fresh air and seek immediate medical attention.[7] | Standard first aid procedures for chemical exposure. |
Disclaimer: This information is a guideline and not a substitute for a formal Safety Data Sheet (SDS). Always obtain and consult the specific SDS for 2,3,6-triaminopyridine dihydrochloride from the supplier before use.
Conclusion
2,3,6-Triaminopyridine dihydrochloride is a chemical intermediate with significant potential, stemming from its highly functionalized aromatic core. This guide has provided a detailed overview of its fundamental physicochemical properties, a plausible and logical synthetic strategy, robust analytical methods for its characterization, and essential safety protocols. While drawing upon established principles and data from related compounds, it is clear that further experimental validation is necessary to fully elucidate its properties and potential applications. This document serves as a rigorous starting point for researchers, enabling them to approach their work with a solid understanding of the compound's nature and the scientific rationale behind its synthesis, analysis, and handling.
References
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Wang, Y., Hu, Z., Meng, X., Jing, J., Song, Y., Zhang, C., & Huang, Y. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. Molecules, 14(4), 1594-1605. [Link]
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Wikipedia. (n.d.). 2,4,6-Triaminopyrimidine. Retrieved January 14, 2026, from [Link]
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MDPI. (2009). A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78015, 2,3,6-Triaminopyridine. Retrieved January 14, 2026, from [Link].
- Google Patents. (n.d.). A process for preparation of triaminopyrimidine compound and intermediates thereof.
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China Academic Journals Electronic Publishing House. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved January 14, 2026, from [Link]
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Jubilant Ingrevia. (n.d.). 2,6-Diaminopyridine Safety Data Sheet. Retrieved January 14, 2026, from [Link]
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Labkem. (2024). 2,6-Diaminopyridine - Safety Data Sheet. Retrieved January 14, 2026, from [Link]
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HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved January 14, 2026, from [Link]
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Burba, J. V. (1967). The metabolism and toxicity of 2,3,6-triaminopyridine, a metabolite of pyridium. Canadian Journal of Biochemistry, 45(6), 773–780. [Link]
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SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved January 14, 2026, from [Link]
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